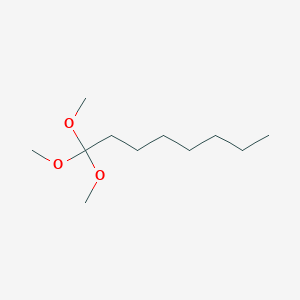
1,1,1-Trimethoxyoctane
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as poly(1,3-trimethylene carbonate) highlights the methodologies applicable to 1,1,1-Trimethoxyoctane. These procedures include catalyzed ring-opening polymerization, showcasing the chemical's potential for forming polymers with distinct thermal and mechanical properties, as well as its biodegradation aspects (Zhu, Hendren, Jensen, & Pitt, 1991).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1,1,1-Trimethoxyoctane, such as 1,1,1-trimethoxyethane, has been examined through techniques like electron diffraction and molecular mechanics calculations. These studies reveal detailed geometric parameters, providing a foundation for understanding the molecular structure of 1,1,1-Trimethoxyoctane (Spelbos, Mijlhoff, & Renes, 1978).
Chemical Reactions and Properties
Research into 1,4,7-Trimethyloxatriquinane, a compound with similar substituent patterns, offers insight into the chemical reactions and properties of 1,1,1-Trimethoxyoctane. The study of its reactivity, such as SN2 reactions at tertiary carbon centers, sheds light on the chemical behavior of trimethoxy-substituted compounds (Mascal, Hafezi, & Toney, 2010).
Physical Properties Analysis
While specific studies on 1,1,1-Trimethoxyoctane are scarce, analyses of related trimethoxy compounds and their derivatives provide valuable information on physical properties like thermal stability and crystallization behavior. This information is crucial for applications requiring specific physical characteristics.
Chemical Properties Analysis
The chemical properties of 1,1,1-Trimethoxyoctane can be inferred from studies on similar molecules, including their reactivity, polymerization behavior, and interactions with catalysts. For example, research on the polymerization of trimethylene carbonate highlights the influence of catalysts on the molecular weights and chemical structures of the resulting polycarbonates (Kricheldorf, Jenssen, & Kreiser-Saunders, 1991).
Scientific Research Applications
Gas Sensing Applications
1,1,1-Trimethoxyoctane-related compounds, such as Trimethoxyoctadecylsilane (OTMS), have been utilized in enhancing the gas selectivity of sensors. For instance, OTMS-decorated mesoporous silica has shown significant improvements in relative gas selectivity, particularly for small-molecule gases over volatile organic compounds (VOCs). This advancement is largely attributed to the polarity of the bonding objects and the content of OTMS, which plays a crucial role in the adsorption capacity of silica (Xie et al., 2020).
Biochemical Research
In biochemical studies, derivatives of 1,1,1-Trimethoxyoctane have been used to explore cellular processes. For example, the decomposition of Trimethyl-1,2-dioxetane in the presence of E.coli DNA has revealed the production of pyrimidine dimers even in the absence of UV light, suggesting potential intracellular reactions that produce electronically excited molecules (Lamola, 1971).
Chemical and Physical Analysis
Studies on the molecular structure of related compounds, such as 1,1,1-trimethoxyethane, provide insights into the chemical and physical properties of these substances. Research in this field has focused on understanding the structural aspects through techniques like electron diffraction and vibrational spectra (Spelbos et al., 1978).
Fluorescent Molecules Development
The development of latent fluorophores based on the trimethyl lock mechanism has been a significant area of research. These fluorophores, including derivatives of 1,1,1-Trimethoxyoctane, have practical applications in biological sciences and are essential for fundamental investigations. Their unique design confers distinct advantages over traditional fluorophores, making them valuable in various research settings (Chandran et al., 2005).
Material Science and Surface Chemistry
In material science, the amine-functionalization of colloidal silica, which involves compounds related to 1,1,1-Trimethoxyoctane, is significant. This process has applications in various domains, including surface chemistry and nanotechnology. The research focuses on the synthesis, characterization, and application of these functionalized materials (Soto-Cantu et al., 2012).
properties
IUPAC Name |
1,1,1-trimethoxyoctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3/c1-5-6-7-8-9-10-11(12-2,13-3)14-4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEZBIIRXDZCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trimethoxyoctane | |
CAS RN |
161838-87-5 | |
| Record name | 161838-87-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




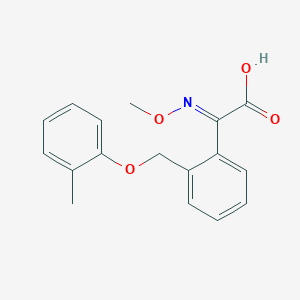
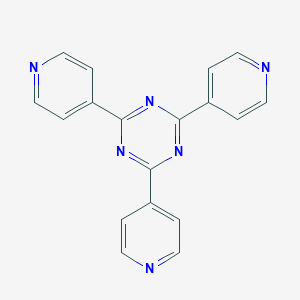





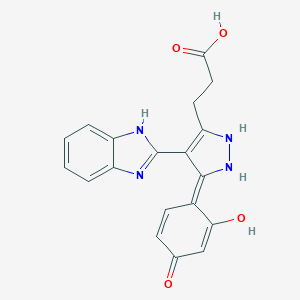
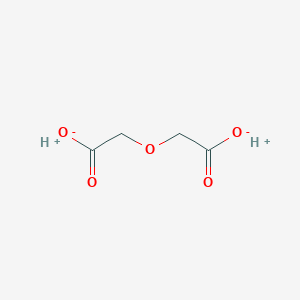
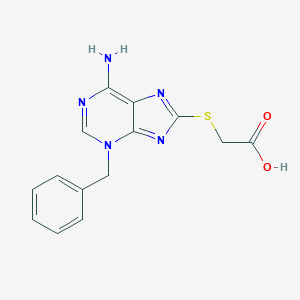
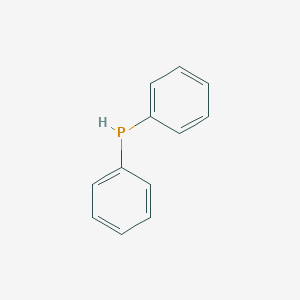

![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)